N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide is a chemical compound that is commonly referred to as MLN-4924. It is a small molecule inhibitor that has shown promising results in the field of cancer research. The compound is known to inhibit the activity of NEDD8-activating enzyme (NAE), which plays a crucial role in the regulation of protein degradation pathways.
作用机制
MLN-4924 inhibits the activity of NEDD8-activating enzyme (N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide), which is a crucial component of the ubiquitin-proteasome system (UPS). The UPS is responsible for the degradation of various proteins within the cell, including those involved in cell cycle regulation, DNA repair, and apoptosis. This compound plays a key role in the activation of the cullin-RING ligase (CRL) pathway, which is responsible for the degradation of many oncogenic proteins. Inhibition of this compound by MLN-4924 leads to the accumulation of NEDD8-conjugated proteins, which in turn activates the CRL pathway and leads to the degradation of various oncogenic proteins.
Biochemical and physiological effects:
MLN-4924 has been shown to have a potent antiproliferative effect on cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, MLN-4924 has been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
MLN-4924 has several advantages for use in lab experiments. The compound has a high potency and selectivity for N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide inhibition, making it a valuable tool for studying the role of this compound in cancer and other diseases. In addition, MLN-4924 has been shown to be effective in both in vitro and in vivo models of cancer, making it a versatile compound for pre-clinical studies. However, there are also some limitations to the use of MLN-4924 in lab experiments. The compound has a relatively short half-life, which may limit its efficacy in some experimental settings. In addition, MLN-4924 has been shown to be toxic to some normal cells, which may limit its clinical use.
未来方向
There are several future directions for research on MLN-4924. One area of interest is the identification of biomarkers that can predict response to MLN-4924 treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of MLN-4924 in cancer treatment. In addition, there is a need for further studies to investigate the potential use of MLN-4924 in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, there is a need for further studies to optimize the synthesis and formulation of MLN-4924 for clinical use.
合成方法
The synthesis of MLN-4924 involves a multi-step process that begins with the preparation of the starting material, 2-morpholin-4-ylphenol. This is followed by the synthesis of the intermediate, N-[5-(2-methoxyphenylsulfonyl)-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide. The final step involves the conversion of the intermediate to MLN-4924 using a palladium-catalyzed coupling reaction. The overall yield of the synthesis process is approximately 10%.
科学研究应用
MLN-4924 has shown promising results in pre-clinical studies as a potential anticancer agent. The compound has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. The mechanism of action of MLN-4924 involves the inhibition of the NEDD8-activating enzyme, which leads to the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING ligase (CRL) pathway. This results in the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth.
属性
IUPAC Name |
N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S/c1-23(2,3)16-22(27)24-19-15-17(9-10-20(19)26-11-13-31-14-12-26)32(28,29)25-18-7-5-6-8-21(18)30-4/h5-10,15,25H,11-14,16H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKJYOIAWBTLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。